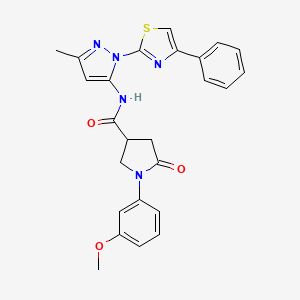
1-(3-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H23N5O3S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide , with the CAS number 1020489-30-8 , is a novel hybrid molecule that incorporates a thiazole and pyrazole moiety, both of which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N5O3S with a molecular weight of 473.5 g/mol . The structure features a pyrrolidine ring, thiazole, and pyrazole groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1020489-30-8 |
| Molecular Formula | C25H23N5O3S |
| Molecular Weight | 473.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The thiazole and pyrazole derivatives are synthesized through cyclocondensation reactions, followed by the formation of the pyrrolidine core. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Several studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Screening
In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 15 | S. aureus |
| Target Compound | 18 | P. mirabilis |
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines in treated cell lines, suggesting potential for use in inflammatory diseases.
Anticancer Potential
The structural features of the compound are indicative of potential anticancer activity. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Research Findings
A recent study evaluated a series of thiazole-pyrazole hybrids for their biological activities. The findings revealed that modifications on the phenyl rings significantly influenced their antimicrobial and anticancer activities. Specifically, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-16-11-22(30(28-16)25-26-21(15-34-25)17-7-4-3-5-8-17)27-24(32)18-12-23(31)29(14-18)19-9-6-10-20(13-19)33-2/h3-11,13,15,18H,12,14H2,1-2H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFUGDAZUDEAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=NC(=CS4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














